N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-9-15(10(2)21-18-9)16(20)17-7-12(19)14-4-3-13(23-14)11-5-6-22-8-11/h3-6,8,12,19H,7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUHUHNGTRTEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide” are currently unknown. The compound contains a bithiophene moiety, which is often used in the synthesis of small molecules or polymer semiconductors in the field of organic electronics.
Mode of Action
Compounds containing bithiophene moieties are known to exhibit strong ionizing properties
Biochemical Pathways
Bithiophenes are proposed to be derived from polyacetylenic precursors, which in turn are the products of dehydrogenation of oleic acid. This suggests that the compound may influence pathways related to fatty acid metabolism, but more research is needed to confirm this.
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s potential interaction with fatty acid metabolism pathways, it may influence cellular energy production or lipid homeostasis, but this is purely speculative at this point.
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound characterized by its unique structural features, including a bithiophene moiety and an isoxazole ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in immunomodulation and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 346.4 g/mol. The structure includes:
- Bithiophene moiety : Contributes to the electronic properties and potential interactions with biological targets.
- Isoxazole ring : Known for its role in various biological activities, including anti-inflammatory and immunosuppressive effects.
- Hydroxyethyl group : May enhance solubility and bioavailability.
Immunomodulatory Effects
Research has indicated that isoxazole derivatives can significantly influence immune functions. For instance, studies have shown that compounds containing isoxazole rings can modulate the humoral immune response and inhibit pro-inflammatory cytokines such as TNF-α .
In particular, this compound may exhibit similar immunosuppressive properties due to the presence of the isoxazole structure. The mechanisms of action likely involve:
- Inhibition of cytokine production : Similar compounds have been shown to reduce TNF-α levels, which correlates with decreased inflammation .
- Effects on lymphocyte proliferation : Some isoxazole derivatives have been reported to inhibit lymphocyte proliferation in response to mitogens like phytohemagglutinin (PHA) .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be inferred from studies on related isoxazole derivatives. For example, one study demonstrated that certain isoxazole compounds reduced footpad edema in animal models, indicating their effectiveness in controlling inflammation .
Pharmacokinetics
Currently, detailed pharmacokinetic data for this compound is limited. However, general factors influencing the absorption, distribution, metabolism, and excretion (ADME) properties include:
- Lipophilicity : The presence of hydrophobic bithiophene units may enhance membrane permeability.
- Molecular size : The relatively small size could facilitate absorption.
Case Studies
-
Immunosuppressive Action :
In a study investigating various isoxazole derivatives, one compound exhibited significant immunosuppressive activity by inducing apoptosis in thymocytes and splenocytes while increasing caspase activity . This suggests that this compound might similarly affect immune cell populations. -
Inflammation Models :
Another study demonstrated that a related isoxazole compound inhibited carrageenan-induced paw edema in mice, which serves as a model for acute inflammation . This supports the hypothesis that our compound could possess anti-inflammatory properties.
Summary Table of Biological Activities
Q & A
Q. Methodological adjustments :
- Catalyst screening : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for improved cross-coupling efficiency (yield increases by 15–20%) .
- Solvent optimization : Switch from DMF to DMA for higher solubility of intermediates, reducing byproduct formation .
- Purification : Use preparative HPLC instead of column chromatography for better separation of hydroxyethyl regioisomers .
Quality control : Implement in-process LC-MS monitoring to identify impurity sources (e.g., unreacted thiophene precursors) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Q. Analytical strategies :
- Dose-response reevaluation : Test the compound across a wider concentration range (nM to μM) to identify non-linear effects .
- Assay standardization : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm enzyme inhibition trends .
- Structural analogs : Compare activity with derivatives lacking the hydroxyethyl group to isolate pharmacophoric contributions .
Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance of inter-study variability .
Advanced: What methods are suitable for studying target interactions and structure-activity relationships (SAR)?
- In silico docking : Use AutoDock Vina to model binding poses with CYP450 enzymes, focusing on hydrogen bonds with the isoxazole carboxamide group .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD) for receptor-ligand interactions, with immobilization via amine coupling .
- SAR profiling : Synthesize analogs with modified thiophene substituents (e.g., chloro vs. methyl groups) and correlate changes with IC50 values in cytotoxicity assays .
Basic: What are the recommended storage conditions and stability profiles?
- Storage : −20°C under argon in amber vials to prevent photodegradation of the thiophene moiety .
- Stability : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks); degradation products include oxidized hydroxyethyl derivatives (detected via TLC) .
Advanced: How can researchers design experiments to evaluate metabolic stability?
- In vitro models : Use liver microsomes (human or rat) with NADPH cofactors, quantifying parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite ID : Employ UPLC-QTOF to detect phase I metabolites (e.g., hydroxylation at the bithiophene ring) and phase II glucuronides .
- CYP inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
